N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, an indole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the indole moiety and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Ethyl acetoacetate
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
This compound is unique due to its combination of a thiadiazole ring, an indole moiety, and a pyrrolidine ring. This structural complexity provides it with distinct chemical and biological properties compared to simpler compounds like ethyl acetoacetate and 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine.
Properties
Molecular Formula |
C22H27N5O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H27N5O3S/c1-3-4-5-19-25-26-22(31-19)24-21(29)15-10-20(28)27(13-15)9-8-14-12-23-18-7-6-16(30-2)11-17(14)18/h6-7,11-12,15,23H,3-5,8-10,13H2,1-2H3,(H,24,26,29) |
InChI Key |
XMORABWQLUQVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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